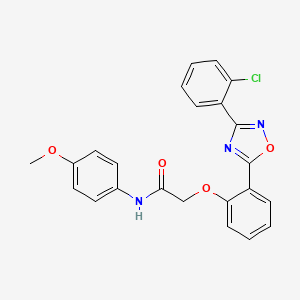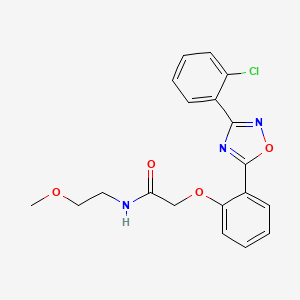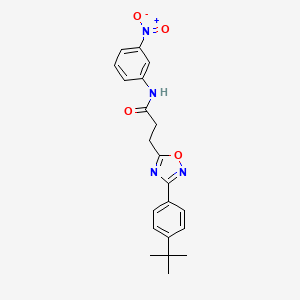
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide, also known as E-52862, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of sulfonyl phenoxyacetamides and has been shown to have promising effects in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide is not fully understood, but it is believed to act on the sigma-1 receptor, which is involved in the regulation of pain, inflammation, and other physiological processes. 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to increase the levels of endogenous opioids, which are involved in pain modulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, its limited solubility and stability may pose challenges for its use in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for the study of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide. These include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its therapeutic potential in clinical trials. Additionally, the development of novel analogs of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide may lead to the discovery of more effective and selective sigma-1 receptor modulators.
Métodos De Síntesis
The synthesis of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide involves the reaction of 4-methylpiperidine with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting product with 2-phenoxy-N-phenethylacetamide. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-nociceptive effects in animal models. It has also been shown to have potential for the treatment of neuropathic pain, migraine, and other neurological disorders.
Propiedades
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-18-12-15-24(16-13-18)29(26,27)21-9-7-20(8-10-21)28-17-22(25)23-14-11-19-5-3-2-4-6-19/h2-10,18H,11-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXBWPFWYYPZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-(2-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712783.png)




![4-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712831.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712844.png)

![N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B7712869.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)


![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)